

Commercial Sourcing and Applications of 2-Mercaptoethanol-d6: A Technical Guide

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Compound of Interest

Compound Name: **2-Mercaptoethanol-d6**

Cat. No.: **B1490777**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, key applications, and relevant experimental protocols for **2-Mercaptoethanol-d6**. This deuterated analog of 2-Mercaptoethanol is a critical reagent in advanced analytical techniques, particularly in the fields of proteomics, metabolomics, and drug development. Its use as an internal standard and for isotopic labeling enables precise quantification and structural elucidation of biomolecules.

Commercial Availability

2-Mercaptoethanol-d6 is available from several reputable chemical suppliers that specialize in stable isotope-labeled compounds. The products typically vary in isotopic purity and available quantities. Below is a summary of major commercial sources and their product specifications.

Supplier	Product Name	CAS Number	Molecular Formula	Isotopic Purity	Chemical Purity
Sigma-Aldrich	2-Mercaptoethanol-d6	203645-37-8	DSCD ₂ CD ₂ O _D	96 atom % D	98% (CP)
Cambridge Isotope Laboratories, Inc.	2-Mercaptoethanol (D ₆ , 98%)	203645-37-8	DS(CD ₂) ₂ OD	98%	Not specified
Santa Cruz Biotechnology, Inc.	2-Mercaptoethanol-d6	203645-37-8	C ₂ D ₆ OS	Not specified	Not specified
MedchemExpress	2-Mercaptoethanol-d6	203645-37-8	C ₂ D ₆ OS	Not specified	Not specified
Eurisotop (a subsidiary of CIL)	2-MERCAPTO ETHANOL (D ₆ , 98%)	203645-37-8	DS(CD ₂) ₂ OD	98%	98%

Core Applications and Experimental Protocols

The primary utility of **2-Mercaptoethanol-d6** lies in its application as a reducing agent and an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

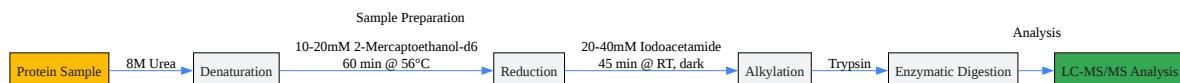
Proteomics: Protein Reduction and Alkylation for Mass Spectrometry

In proteomics, 2-Mercaptoethanol is used to reduce disulfide bonds in proteins, a crucial step in sample preparation for mass spectrometry analysis.^{[1][2][3]} The use of **2-Mercaptoethanol-d6** in this context allows for the introduction of a specific mass shift, which can be useful for quality control or in specific quantitative proteomics workflows.

Experimental Protocol: In-Solution Reduction and Alkylation of Proteins

This protocol is adapted from standard procedures for protein sample preparation for mass spectrometry.[\[3\]](#)[\[4\]](#)

- Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.5).
- Reduction: Add **2-Mercaptoethanol-d6** to a final concentration of 10-20 mM. Incubate the mixture at 56-60°C for 1 hour. This step reduces the disulfide bridges to free sulfhydryl groups.
- Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAM) or iodoacetic acid to a final concentration of 20-40 mM (approximately double the molar concentration of the reducing agent). Incubate in the dark at room temperature for 45-60 minutes. This step alkylates the free sulfhydryl groups, preventing them from reforming disulfide bonds.
- Sample Cleanup: The sample is now ready for buffer exchange or direct enzymatic digestion (e.g., with trypsin). The subsequent peptide mixture can be analyzed by LC-MS/MS. The deuterated mercaptoethanol adducts on cysteine residues will exhibit a characteristic mass shift compared to the non-deuterated analog.



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Workflow for Protein Reduction and Alkylation using **2-Mercaptoethanol-d6**.

Quantitative NMR (qNMR) Spectroscopy

2-Mercaptoethanol-d6 can be employed as an internal standard for quantitative NMR (qNMR) analysis of samples containing 2-Mercaptoethanol or other small molecules with signals in a

similar spectral region.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) The deuteration shifts the signals of the standard outside the proton NMR spectrum, leaving only the residual non-deuterated signals, which can be used for quantification if their concentration is known. More commonly, the known quantity of the deuterated standard is used to quantify the analyte of interest.

Experimental Protocol: qNMR with an Internal Standard

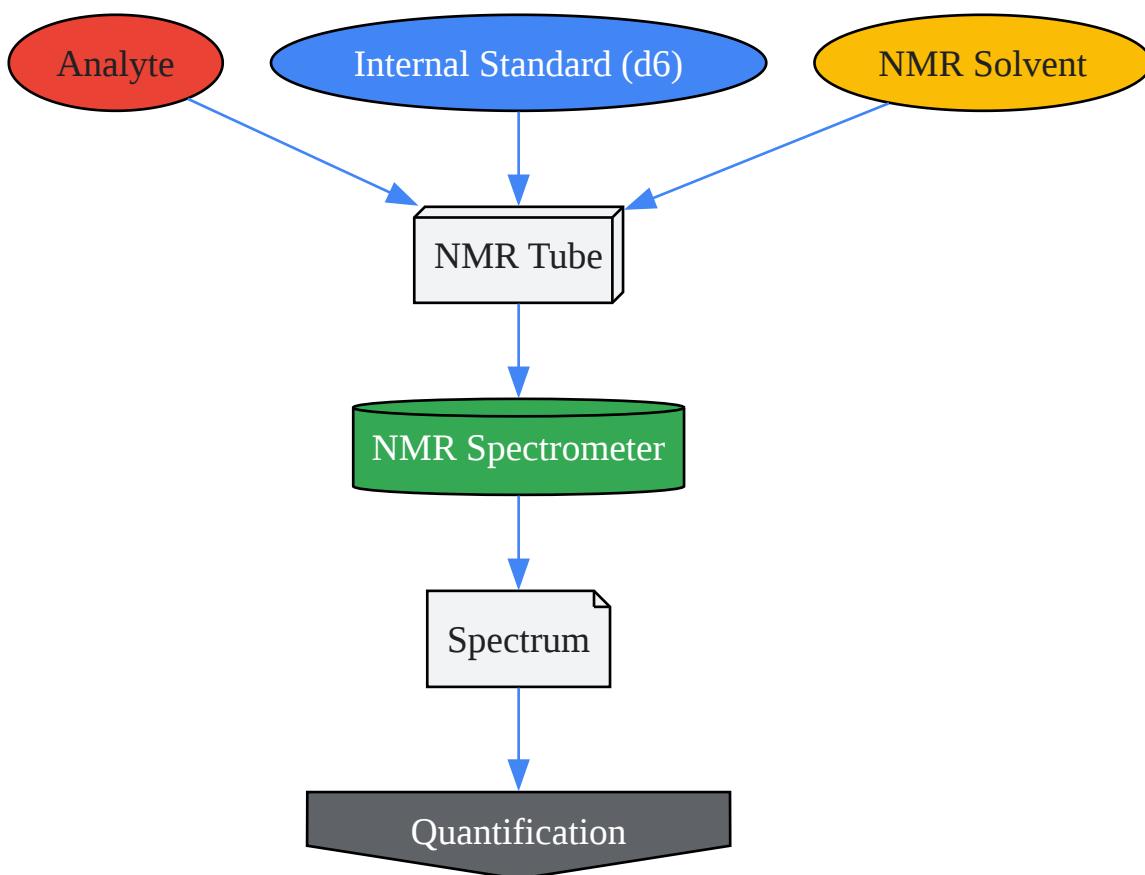
This protocol outlines the general steps for using a deuterated internal standard in qNMR.[\[5\]](#)[\[6\]](#)
[\[7\]](#)

- Sample Preparation:
 - Accurately weigh a known amount of the analyte.
 - Accurately weigh a known amount of the **2-Mercaptoethanol-d6** internal standard. The molar ratio of the standard to the analyte should ideally be close to 1:1.
 - Dissolve both the analyte and the internal standard in a known volume of a deuterated NMR solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in an NMR tube.
- NMR Data Acquisition:
 - Acquire the ^1H NMR spectrum.
 - Ensure a sufficient relaxation delay (at least 5 times the longest T_1 relaxation time of the signals of interest) to allow for complete magnetization recovery between scans. This is critical for accurate integration.
- Data Processing and Quantification:
 - Process the spectrum (Fourier transform, phase correction, baseline correction).
 - Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
 - Calculate the concentration or purity of the analyte using the following formula:

Purity_{analyte} = (I_{analyte} / N_{analyte}) * (N_{std} / I_{std}) * (M_{Wanalyte} / M_{Wstd}) * (m_{std} / m_{analyte}) * Purity_{std}

Where:

- I = Integral value
- N = Number of protons giving rise to the signal
- MW = Molecular weight
- m = mass
- Purity = Purity of the standard



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Logical workflow for quantitative NMR using a deuterated internal standard.

Use in Cell Culture

2-Mercaptoethanol is often added to cell culture media to act as a reducing agent, preventing oxidative stress and enhancing cell viability and growth, particularly for lymphocytes and other immune cells.^{[9][10][11]} While the use of the deuterated form in this context is not standard, it could be employed in stable isotope labeling by amino acids in cell culture (SILAC)-type experiments where the metabolic fate of the sulfur-containing moiety is of interest.

Protocol: Supplementing Cell Culture Media

- Prepare a stock solution of **2-Mercaptoethanol-d6**. A common stock concentration is 55 mM in DPBS.
- Add the **2-Mercaptoethanol-d6** stock solution to the cell culture medium to achieve a final concentration typically in the range of 50-100 μ M.
- As 2-Mercaptoethanol is not stable in solution for extended periods, it may need to be added to the media fresh with each media change.^[10]

Conclusion

2-Mercaptoethanol-d6 is a valuable tool for researchers in the life sciences, offering enhanced capabilities for quantitative analysis and structural studies. Its commercial availability from several specialized suppliers ensures that researchers can readily procure this reagent for their specific needs. The protocols outlined in this guide provide a starting point for the application of **2-Mercaptoethanol-d6** in proteomics and qNMR, two areas where its properties are most advantageous. As with any experimental procedure, optimization for specific applications and instrumentation is recommended.

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